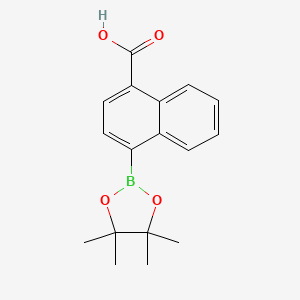

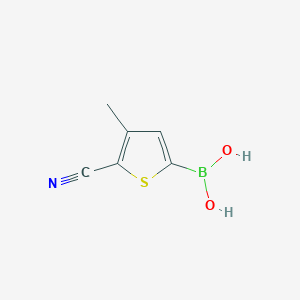

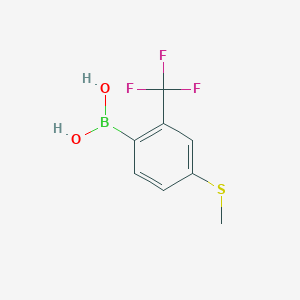

(5-Cyano-4-methylthiophen-2-yl)boronic acid

Overview

Description

“(5-Cyano-4-methylthiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C6H6BNO2S and a molecular weight of 167g/mol . It falls under the category of boronic acids .

Synthesis Analysis

Boronic acids, including “(5-Cyano-4-methylthiophen-2-yl)boronic acid”, have been used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well-known . The concept of boronic acid building blocks combined with the diversity of multicomponent reactions (MCRs) has been introduced as a valid approach for the synthesis of large and unprecedented libraries of boronic acids .

Chemical Reactions Analysis

While specific chemical reactions involving “(5-Cyano-4-methylthiophen-2-yl)boronic acid” are not available, boronic acids in general have been known to participate in various types of reactions. For instance, they have been used in Suzuki-Miyaura cross-coupling reactions . They also form covalent adducts with the catalytic OH – ion .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Cyano-4-methylthiophen-2-yl)boronic acid” include a molecular weight of 167g/mol and a complexity of 190 . The compound is nonflammable .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

(5-Cyano-4-methylthiophen-2-yl)boronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds under mild conditions. The compound’s stability and reactivity make it an excellent choice for synthesizing complex organic molecules.

Medicinal Chemistry: Drug Discovery

In the realm of drug discovery, boronic acids are integral to the synthesis of various pharmaceuticals . (5-Cyano-4-methylthiophen-2-yl)boronic acid can be used to create novel compounds with potential therapeutic effects, contributing to the development of new medications.

Materials Science: Polymer and Optoelectronics

This compound serves as a building block in the creation of polymers and materials for optoelectronic applications . Its boronic acid group can form stable complexes with various substrates, leading to materials with unique electronic properties.

Analytical Chemistry: Sensing Applications

Boronic acids, including (5-Cyano-4-methylthiophen-2-yl)boronic acid , are used in the development of sensors . These sensors can detect various substances due to the reversible covalent interactions between boronic acids and analytes like sugars or anions.

Environmental Science: Pollutant Degradation

While specific applications of (5-Cyano-4-methylthiophen-2-yl)boronic acid in environmental science are not well-documented, boronic acids are explored for their potential in degrading environmental pollutants . They could play a role in catalytic processes that break down harmful organic compounds in water.

Biochemistry: Protein Manipulation and Cell Labelling

In biochemistry, boronic acids are utilized for protein manipulation and cell labelling due to their affinity for diols, which are prevalent in biological molecules . (5-Cyano-4-methylthiophen-2-yl)boronic acid could be used to modify proteins or label cells, aiding in various biochemical studies.

Safety And Hazards

“(5-Cyano-4-methylthiophen-2-yl)boronic acid” should be handled with care. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name |

(5-cyano-4-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO2S/c1-4-2-6(7(9)10)11-5(4)3-8/h2,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCXNUVYZCKGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675153 | |

| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyano-4-methylthiophen-2-yl)boronic acid | |

CAS RN |

1119899-50-1 | |

| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

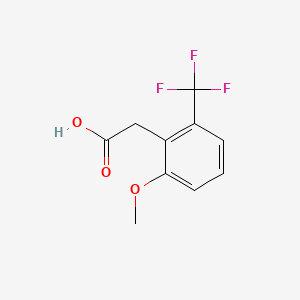

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)